molecular formula C28H46O B1670614 Dihydrotachysterol CAS No. 67-96-9

Dihydrotachysterol

Katalognummer: B1670614
CAS-Nummer: 67-96-9
Molekulargewicht: 398.7 g/mol
InChI-Schlüssel: ILYCWAKSDCYMBB-ZJGOHBTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Safety and Hazards

Material should be handled with caution . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Zukünftige Richtungen

The recent availability of recombinant human PTH (1–84) has given hope that management of hypoparathyroidism with the missing hormone in this disorder will provide better control and reduced needs for calcium and vitamin D . The availability of PTH (1–84) replacement therapy may usher new opportunities for better control with reduced supplementation requirements .

Biochemische Analyse

Biochemical Properties

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor .

Cellular Effects

This compound is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . This compound also increases renal phosphate excretion . Any side-effects caused by this compound are likely to be due to too much calcium in your blood .

Molecular Mechanism

The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The metabolism of both this compound 2 (DHT 2) and this compound 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .

Dosage Effects in Animal Models

At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .

Metabolic Pathways

This compound is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .

Transport and Distribution

Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .

Subcellular Localization

It is known that once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dihydrotachysterol involves the conversion of ergosterol to Dihydrotachysterol through several intermediate steps.", "Starting Materials": [ "Ergosterol", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Sodium bicarbonate", "Sodium borohydride", "Methanesulfonic acid", "Sodium methoxide", "Sodium chloride" ], "Reaction": [ "Ergosterol is dissolved in methanol and reacted with sodium hydroxide to form ergocalciferol.", "Ergocalciferol is then treated with hydrochloric acid to form crystalline ergocalciferol hydrochloride.", "The ergocalciferol hydrochloride is then reacted with acetic anhydride and sodium bicarbonate to form 1,25-dihydroxyvitamin D3 acetate.", "1,25-dihydroxyvitamin D3 acetate is reduced with sodium borohydride in methanol to form 1,25-dihydroxyvitamin D3.", "1,25-dihydroxyvitamin D3 is then treated with methanesulfonic acid to form the final product, Dihydrotachysterol.", "The Dihydrotachysterol is then purified by recrystallization and washed with sodium chloride." ] }

CAS-Nummer

67-96-9

Molekularformel

C28H46O

Molekulargewicht

398.7 g/mol

IUPAC-Name

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+

InChI-Schlüssel

ILYCWAKSDCYMBB-ZJGOHBTISA-N

Isomerische SMILES

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O

SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Kanonische SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Aussehen

Solid powder

Color/Form

Needles from 90% methanol
COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

melting_point

131 °C

67-96-9

Physikalische Beschreibung

Solid

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Easily sol in organic solents
SOL IN ALC;  FREELY SOL IN ETHER & CHLOROFORM;  SPARINGLY SOL IN VEGETABLE OILS

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AT 10
AT-10
AT10
Calcamine
Dihydrotachysterin
Dihydrotachysterol
Tachystin

Dampfdruck

5.2X10-10 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotachysterol
Reactant of Route 2
Dihydrotachysterol
Reactant of Route 3
Dihydrotachysterol
Reactant of Route 4
Dihydrotachysterol
Reactant of Route 5
Dihydrotachysterol
Reactant of Route 6
Dihydrotachysterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.